Product packaging for Waglerin-1-FAM(Cat. No.:)

Waglerin-1-FAM

Cat. No.: B1151379
M. Wt: 2878.27 Da
Attention: For research use only. Not for human or veterinary use.
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Description

Waglerin-1-FAM is a fluorescent derivative of Waglerin-1, a 22-amino acid peptide originally isolated from the venom of Wagler's pit viper, Trimeresurus wagleri (also classified as Tropidolaemus wagleri ) . This tool is exclusively for research applications. The native Waglerin-1 peptide is a well-characterized, competitive antagonist of the muscle-type nicotinic acetylcholine receptor (nAChR) and is known to bind selectively to the epsilon subunit of the adult receptor . The primary cause of lethality from Waglerin-1 in animal studies is respiratory failure resulting from this neuromuscular blockade . The conjugation with the FAM fluorophore makes this compound an invaluable molecular tool for exploring the expression, localization, and function of adult nAChR subtypes . Researchers can employ this fluorescent peptide in techniques such as fluorescence microscopy or flow cytometry to visually investigate receptor dynamics. Some synthetic derivatives of the Waglerin-1 structure, designed for enhanced skin penetration, have been developed for cosmetic applications to reduce wrinkles by mimicking its neuromuscular blocking activity . This provides a compelling example of how toxin research can translate into other fields. This compound is intended for Research Use Only and is not for use in diagnostic or therapeutic procedures.

Properties

Molecular Formula

C133H185N37O32S2

Molecular Weight

2878.27 Da

Origin of Product

United States

Molecular Mechanism of Action in Research Contexts

Primary Target Interaction: Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

The principal biological target of Waglerin-1 is the muscle-type nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for neuromuscular transmission. vulcanchem.comontosight.ai

Waglerin-1 functions as a competitive antagonist at adult muscle nAChRs. smartox-biotech.comvulcanchem.comnih.govnih.gov By binding to the receptor, it blocks the binding of the endogenous neurotransmitter, acetylcholine, thereby inhibiting neuromuscular signal transduction and causing muscle relaxation. nzytech.comdsm.com This antagonistic action is particularly potent on the mature, epsilon subunit-containing form of the muscle nAChR found at the adult neuromuscular junction. researchgate.netnih.govresearchgate.net Studies using iontophoretically applied acetylcholine on adult mouse muscle confirmed this inhibitory effect, with Waglerin-1 decreasing the end-plate response with an IC50 value of 50 nM. nih.govresearchgate.net

Waglerin-1 demonstrates significant preferential binding for the α-ε subunit interface over other nAChR subunit interfaces. acs.orgtandfonline.com Research has quantified this selectivity, showing that Waglerin-1 binds with approximately 2100-fold greater tightness to the α-ε interface than to the α-δ interface of the mouse nAChR. smartox-biotech.comnih.govcapes.gov.br Similarly, its affinity for the α-ε site is 3700-fold higher than for the α-γ site, which is characteristic of the fetal muscle nAChR. nih.govacs.org Consequently, Waglerin-1 is not a potent inhibitor of the fetal muscle receptor that contains the γ subunit in place of the ε subunit. researchgate.netmdpi.com

Table 1: Binding Affinity of Waglerin-1 for Different nAChR Subunit Interfaces
Subunit InterfaceReceptor TypeRelative Affinity of Waglerin-1Fold Difference (vs. α-ε)
α-εAdult MuscleVery High-
α-δAdult MuscleLow~2100-fold lower
α-γFetal MuscleVery Low~3700-fold lower

The potency of Waglerin-1 is highly dependent on the species from which the nAChR is derived. acs.org It binds with approximately 100-fold higher affinity to the α-ε interface of the mouse nAChR compared to the equivalent receptors from rat or human sources. smartox-biotech.comnih.govtandfonline.comcapes.gov.br This species-specific affinity is governed by a small number of non-conserved amino acid residues at the binding site, which, while not essential for activation by acetylcholine, dictate the potency of the toxin. nih.govcapes.gov.br The lower affinity for human nAChR involves residues in both the α and ε subunits. smartox-biotech.comnih.gov

Molecular studies involving site-directed mutagenesis have pinpointed the specific amino acid residues responsible for Waglerin-1's high affinity and selectivity.

α-ε vs. α-γ Selectivity: The 3700-fold higher affinity for the α-ε site over the fetal α-γ site is predominantly due to five residues in the ε subunit: Gly-57, Asp-59, Tyr-111, Tyr-115, and Asp-173. nih.govacs.orgacs.org

α-ε vs. α-δ Selectivity: The high affinity for the α-ε site relative to the α-δ site is largely accounted for by residues Lys-34, Gly-57, Asp-59, and Asp-173 in the ε subunit. nih.govacs.orgacs.org A specific interaction between Lys-34 and Asp-173 has been shown to confer high affinity. nih.govacs.orgacs.org

Species Selectivity (Mouse vs. Rat): The 100-fold difference in affinity between mouse and rat receptors is mediated by two residues in the ε subunit. Mutation of Asp-59 and Tyr-115 in the mouse receptor to the corresponding residues in the rat receptor (Glu-59 and Ser-115) converts the binding affinity to that of the rat species, and vice versa. smartox-biotech.comnih.gov

Species Selectivity (Mouse vs. Human): The lower affinity for the human nAChR is mediated by residues in both subunits. In the human ε subunit, polar residues Ser-187 and Thr-189 result in low affinity, whereas aromatic residues Trp-187 and Phe-189 at the equivalent positions in the mouse receptor confer high affinity. smartox-biotech.comnih.govcapes.gov.br

Table 2: Key Amino Acid Residues in nAChR Subunits Governing Waglerin-1 Selectivity
Selectivity TypeSubunitKey Residues
α-ε vs. α-γε-subunitGly-57, Asp-59, Tyr-111, Tyr-115, Asp-173
α-ε vs. α-δε-subunitLys-34, Gly-57, Asp-59, Asp-173
Table 3: Species-Specific Residues Affecting Waglerin-1 Affinity
Species ComparisonSubunitResidue PositionHigh Affinity (Mouse)Low Affinity (Rat/Human)
Mouse vs. Ratε-subunit59AspGlu (Rat)
115TyrSer (Rat)
Mouse vs. Humanε-subunit187TrpSer (Human)
189PheThr (Human)

Species Selectivity in nAChR Binding (e.g., mouse vs. rat/human nAChR)

Secondary Target Interaction: Ionotropic GABA Receptors (GABAARs)

In addition to its primary action on nAChRs, Waglerin-1 has been shown to modulate ionotropic GABA receptors (GABAARs), which are key inhibitory neurotransmitter receptors in the central nervous system. nzytech.commdpi.comuniprot.orgmayflowerbio.com This interaction is complex and appears to be dependent on the specific subunit composition of the GABAA receptor. smartox-biotech.commdpi.com

Research on murine hypothalamic neurons revealed that Waglerin-1 can have dual effects: in a portion of neurons, it potentiates the current induced by GABA (IGABA), while in another subset of neurons, it suppresses IGABA. mdpi.commdpi.com The potentiation effect mimics the action of diazepam and can be antagonized by the benzodiazepine (B76468) antagonist flumazenil (B1672878), suggesting that Waglerin-1 acts on the benzodiazepine site of certain GABAA receptor subtypes to increase their affinity for the agonist. smartox-biotech.commdpi.com In contrast, the depressant effect involves a rightward shift in the GABA concentration-response curve, which is indicative of competitive inhibition at a different class of GABAA receptors. smartox-biotech.com

Table 4: Observed Effects of Waglerin-1 on GABAA Receptors in Murine Neurons
Effect on IGABAProposed MechanismCorrelation/Analogy
PotentiationActs on the benzodiazepine site to increase agonist affinityMimics diazepam; antagonized by flumazenil
Suppression (Depression)Competitive inhibition of a second class of GABAARCorrelates with the depressant action of Zn++

Modulation of I(GABA) in Murine Hypothalamic Neurons

In studies using freshly isolated murine hypothalamic neurons, Waglerin-1 has been shown to modulate the whole-cell current response activated by GABA, referred to as I(GABA). nih.gov When applied alone, Waglerin-1 at a concentration of 32 μM did not induce any change in the membrane conductance of these neurons. nih.gov However, when co-applied with GABA, it produced a distinct effect on the GABA-activated current. nih.gov Research on a sample of 141 neurons revealed that Waglerin-1 is not a simple antagonist or agonist but a modulator of GABAA receptor function. nih.gov

Context-Dependent Potentiation or Depression of GABAergic Currents

The action of Waglerin-1 on GABAergic currents is notably context-dependent, resulting in either potentiation or depression of I(GABA) depending on the specific neuron being examined. mayflowerbio.comsmartox-biotech.comnih.govuniprot.org In a comprehensive study of murine hypothalamic neurons, the co-application of Waglerin-1 with GABA led to two different outcomes:

Potentiation: In 78 out of 141 neurons (approximately 55%), Waglerin-1 increased the current induced by GABA. nih.gov This potentiating effect is similar to the action of diazepam, a classic benzodiazepine. nih.gov Further investigation revealed that the benzodiazepine antagonist flumazenil could block this potentiation, suggesting that Waglerin-1 may act at the benzodiazepine binding site on certain GABAA receptor subtypes to enhance the receptor's affinity for GABA. nih.gov

Depression: In 44 of the 141 neurons (approximately 31%), Waglerin-1 suppressed the GABA-activated current. nih.gov This inhibitory effect suggests a competitive antagonism at a different population of GABAA receptors. nih.gov The depressant action of Waglerin-1 showed a positive correlation with the inhibitory action of Zinc (Zn++), which is known to inhibit certain GABAA receptor isoforms. nih.gov

This dual activity indicates that the effect of Waglerin-1 is contingent on the subunit composition of the GABAA receptors expressed by the neuron. nih.govmdpi.com

Effect of Waglerin-1 on I(GABA) in Murine Hypothalamic NeuronsNumber of Neurons Affected (out of 141)Percentage of Neurons AffectedProposed Mechanism
Potentiation 78~55%Acts on the benzodiazepine site of one GABAA receptor type. nih.gov
Depression 44~31%Competitive inhibition of a second class of GABAA receptors. nih.gov
No Effect 19~14%N/A

Influence on GABA Concentration-Response Curves

The bidirectional modulation of I(GABA) by Waglerin-1 is reflected in its distinct effects on the GABA concentration-response curve.

When Waglerin-1 potentiates the GABAergic current, it causes a leftward shift in the concentration-response curve without altering the maximum achievable current. smartox-biotech.comnih.gov This indicates that the peptide increases the receptor's apparent affinity for GABA, allowing lower concentrations of the neurotransmitter to elicit a significant response. nih.gov

Conversely, in neurons where Waglerin-1 acts as a depressant, it induces a rightward shift of the GABA concentration-response curve, again without affecting the maximal current. nih.govnih.gov This type of shift is characteristic of competitive antagonism, where the antagonist (Waglerin-1) increases the concentration of the agonist (GABA) required to achieve a half-maximal response (EC50). nih.gov For instance, in neurons from the nucleus accumbens of neonatal rats, 2.5 μM Waglerin-1 increased the GABA EC50 from 12 ± 3 μM to 27 ± 5 μM. nih.gov

Waglerin-1 EffectChange in GABA Concentration-Response CurveImpact on Maximal I(GABA)Implication
Potentiation Leftward Shift nih.govNo change nih.govIncreased receptor affinity for GABA nih.gov
Depression Rightward Shift nih.govnih.govNo change nih.govnih.govCompetitive antagonism nih.govnih.gov

Impact of Phosphorylation State on GABAAR Sensitivity to Waglerin-1

The sensitivity of GABAA receptors to the inhibitory effects of Waglerin-1 appears to be modulated by the receptor's phosphorylation state. nih.gov Research on neurons from the nucleus accumbens of neonatal rats demonstrated that the depressant effect of Waglerin-1 could be prevented by modifying intracellular signaling pathways related to protein phosphorylation. nih.gov

Specifically, when these neurons were dialyzed with H-89, an inhibitor of protein kinase A (PKA), the inhibitory action of Waglerin-1 on I(GABA) was prevented. nih.gov This finding suggests that the phosphorylation of GABAA receptors by PKA is a prerequisite for Waglerin-1 to exert its inhibitory effect on this specific population of neurons. mdpi.comnih.gov This modulation by phosphorylation adds another layer of complexity to the interaction between Waglerin-1 and its target receptors, highlighting the influence of the cell's internal state on its response to the toxin. nih.gov

Application in Biochemical and Cell Biological Research

Probing nAChR Expression and Function in Research Models

Waglerin-1-FAM is a fluorescent derivative of Waglerin-1, a 22-amino acid peptide originally isolated from the venom of the Wagler's pit viper (Tropidolaemus wagleri). mayflowerbio.comsmartox-biotech.com Waglerin-1 is a competitive antagonist of the adult muscle nAChR, exhibiting high selectivity for the epsilon (ε) subunit of this receptor. mayflowerbio.comsmartox-biotech.com By attaching a carboxyfluorescein (FAM) fluorescent dye, researchers can visualize and explore the expression and function of adult nAChR subtypes in various research models. mayflowerbio.comsmartox-biotech.comvulcanchem.com

The utility of this compound stems from its ability to specifically bind to and block the adult form of the muscle nAChR. nzytech.com This specificity allows for the detailed investigation of the receptor's distribution and activity in both heterologous expression systems and native tissues. nih.gov The fluorescent tag enables direct observation of the toxin's interaction with the receptor, providing insights into the receptor's localization and density on the cell surface.

Discrimination of Fetal and Adult Muscle nAChR Subtypes

A key application of this compound is its ability to distinguish between fetal and adult muscle nAChR subtypes. nih.gov The muscle nAChR undergoes a developmental switch in its subunit composition. The fetal form consists of α1, β1, γ, and δ subunits, while in the adult form, the γ subunit is replaced by an ε subunit. mdpi.com Waglerin-1 demonstrates a pronounced selectivity for the ε-subunit-containing adult nAChR. mayflowerbio.comsmartox-biotech.com

This selectivity is a powerful tool for studying the transition from fetal to adult nAChRs during development. nih.gov Studies have utilized fluorescent derivatives of Waglerin-1 to track this developmental shift in mouse models. nih.gov For instance, research has shown that Waglerin-1 selectively blocks the mouse muscle nAChR containing the ε-subunit and that neonatal mice, which primarily express the fetal form, are resistant to its effects. smartox-biotech.com This resistance diminishes as the ε-subunit is expressed, highlighting the toxin's specificity.

In conjunction with other toxins that selectively target the fetal nAChR, such as the αA(S)-conotoxin analog αA-OIVA[K15N], this compound allows for a comprehensive analysis of the expression patterns of both receptor subtypes. nih.gov While fluorescent labeling indicated a gradual transition, electrophysiological studies revealed a more abrupt functional change in the mouse diaphragm muscle. nih.gov

Fluorescence-Based Binding Assays for Receptor Characterization

The fluorescent properties of this compound make it an ideal ligand for various fluorescence-based binding assays, which are crucial for characterizing receptor-ligand interactions. nih.gov These assays offer a safer and often more versatile alternative to traditional radioligand binding assays. celtarys.combmglabtech.com

Quantification of Ligand Binding to nAChRs

Fluorescence-based assays with this compound allow for the direct quantification of ligand binding to nAChRs. By measuring the fluorescence intensity associated with the receptor-bound ligand, researchers can determine key binding parameters such as binding affinity (Kd) and receptor density (Bmax). nih.govnih.gov This quantitative data is essential for understanding the pharmacology of the nAChR.

Competitive Binding Studies (e.g., with α-bungarotoxin)

This compound is also employed in competitive binding studies to investigate the interaction of other ligands with the nAChR. vulcanchem.com In these experiments, the displacement of this compound by an unlabeled compound is measured, allowing for the determination of the unlabeled ligand's binding affinity (Ki).

A notable example is its use in competition with α-bungarotoxin, another well-characterized nAChR antagonist. researchgate.net While both toxins bind to the nAChR, they may exhibit different affinities for the two non-equivalent binding sites on the receptor molecule. nih.gov Studies have shown that Waglerin-1 can reduce the binding of α-bungarotoxin to end-plates of adult but not neonatal wild-type mice, further confirming its selectivity for the adult ε-subunit-containing receptor. smartox-biotech.com This competitive interaction provides valuable information about the binding pockets and the allosteric modulation of the receptor.

Fluorescence Microscopy Applications

The fluorescent tag on this compound makes it a powerful probe for various fluorescence microscopy techniques, enabling the visualization of nAChRs in living cells. nih.govchemetrix.co.za

Live-Cell Imaging Studies

Live-cell imaging with this compound allows for the real-time visualization of nAChR distribution, trafficking, and dynamics on the cell surface. nih.govbaseclick.eu This technique provides spatial and temporal information that is often lost in studies using fixed cells or membrane preparations. researchgate.net Researchers can observe how receptors cluster at the neuromuscular junction, how their numbers change under different physiological conditions, and how they are internalized and recycled. celtarys.com

For example, studies have used this compound to investigate the species-specific differences in toxin affinity. Waglerin-1 binds with significantly higher affinity to the mouse nAChR compared to the rat or human receptors. researchgate.netnih.gov Live-cell imaging can help to visualize these differences in binding at a cellular level.

Visualization of Peptide Localization and Movement in Cells

The FAM fluorophore attached to Waglerin-1 allows for the direct visualization of the peptide's location within and on the surface of cells using fluorescence microscopy. altabioscience.comgenscript.com This is critical for determining where the peptide binds and how it moves over time. By observing the fluorescence, researchers can track the peptide's journey from initial contact with the cell membrane to its potential internalization into various cellular compartments. genscript.com This visualization provides direct evidence of the peptide's interaction with specific cellular structures.

Studies using fluorescently labeled peptides, including those with FAM, have demonstrated the ability to observe time-dependent increases in fluorescence within cells, often showing a diffuse pattern throughout the cytoplasm and sometimes in the nucleus. researchgate.net This technique is instrumental in distinguishing between peptides that remain on the cell surface and those that are taken up by the cell.

Assessment of Cellular Uptake and Permeability

The cellular uptake and permeability of this compound can be quantitatively assessed using its fluorescent signal. nih.gov The intensity of the fluorescence within cells is proportional to the amount of peptide that has crossed the cell membrane. This allows for the evaluation of how different conditions, such as temperature or the presence of other molecules, affect the peptide's ability to enter cells. researchgate.net

For instance, research on other FAM-labeled peptides has shown that cellular uptake can be significantly reduced at lower temperatures, suggesting an energy-dependent internalization process. researchgate.net By measuring the fluorescence intensity under various experimental conditions, researchers can gather data on the mechanisms governing the peptide's entry into cells, such as endocytosis.

Flow Cytometry for Peptide Internalization Studies

Flow cytometry is a powerful technique for quantifying the internalization of fluorescently labeled peptides like this compound on a single-cell basis within a large population. altabioscience.comchemrxiv.org This method measures the fluorescence intensity of individual cells as they pass through a laser beam. nih.gov

In a typical experiment, cells are incubated with this compound and then analyzed by flow cytometry. nih.gov The resulting data provides a distribution of fluorescence intensities across the cell population, allowing for a statistical analysis of peptide uptake. ulaval.ca This high-throughput approach can be used to screen for factors that enhance or inhibit internalization. nih.gov It is important to note that flow cytometry alone may not distinguish between membrane-bound and internalized peptides, often requiring additional steps like trypsin treatment to remove surface-bound fluorescence. chemrxiv.orgbeilstein-journals.org

Table 1: Research Findings on Labeled Peptide Internalization

Labeled Peptide TypeKey FindingResearch Method(s)
FAM-labeled peptidesArginine-rich peptides demonstrated greater cellular uptake compared to lysine-rich peptides.Fluorescent Microscopy, Flow Cytometry
Texas Red-labeled R8 peptideCellular localization differs between living and fixed cells, with a diffuse cytosolic and nuclear pattern in fixed cells.Confocal Microscopy, FACS Analysis
NBD-labeled SynB3 and pAntp-(43-58)Internalization is an energy-dependent process, significantly reduced at low temperatures and upon ATP depletion.Flow Cytometry, Confocal Microscopy
FAM-labeled Cell-Penetrating Peptides (CPPs)Cellular uptake can be quantified relative to a standard (e.g., R9 peptide) to compare the permeability of different CPPs.Flow Cytometry, Confocal Microscopy

Utilization in Receptor Purification and Characterization Studies

Waglerin-1 is a known antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR), specifically showing high affinity for the adult muscle-type receptor containing the epsilon subunit. nzytech.comresearchgate.netcfmot.deresearchgate.net This selectivity makes Waglerin-1, and its fluorescent derivative this compound, a valuable tool for the purification and characterization of this receptor subtype. mayflowerbio.comresearchgate.net

The high-affinity binding of this compound to the nAChR can be exploited for affinity purification. In this technique, a cell lysate containing the receptor is passed over a matrix to which Waglerin-1 is attached. The receptor binds to the immobilized peptide, and after washing away other cellular components, the purified receptor can be eluted. The fluorescent tag on this compound can aid in monitoring the purification process.

Furthermore, the fluorescent properties of this compound are useful in receptor characterization studies. For example, it can be used in fluorescence resonance energy transfer (FRET) assays to study the conformational changes in the nAChR upon binding or to investigate the proximity of different receptor subunits. altabioscience.com The ability to visualize and quantify the binding of this compound provides a direct means to study the distribution and dynamics of nAChRs in their native cellular environment.

Structural Functional Relationships and Molecular Design

Influence of Amino Acid Sequence on Receptor Selectivity.researchgate.nettandfonline.com

Waglerin-1 exhibits a remarkable selectivity for the adult form of the muscle nAChR, which contains an epsilon (ε) subunit instead of the fetal gamma (γ) subunit. researchgate.netresearchgate.net This selectivity is a direct consequence of its amino acid sequence, which dictates its interaction with specific residues within the nAChR's binding sites. The toxin binds with significantly higher affinity to the α-ε subunit interface compared to the α-δ or α-γ binding sites. researchgate.nettandfonline.com In fact, its affinity for the mouse nAChR α-ε interface is over 2000-fold higher than for the α-δ or α-γ interfaces. researchgate.net This pronounced selectivity underscores the crucial role of the amino acid composition in determining the peptide's target preference. Furthermore, this selectivity is species-dependent, with Waglerin-1 binding approximately 100-fold more tightly to the mouse α-ε interface than to the corresponding sites in rat or human receptors. researchgate.netnih.gov

The lethal effect of Waglerin-1 is attributed to its blockade of the mature end-plate nAChRs. researchgate.net This is supported by the observation that neonatal mice, which express the γ-subunit, are resistant to the toxin's lethal effects. researchgate.netresearchgate.net Similarly, adult knockout mice lacking the ε-subunit gene also show resistance. researchgate.netresearchgate.net

Role of Disulfide Bonds in Peptide Structure and Activity.smartox-biotech.comnih.gov

A key structural feature of Waglerin-1 is the single intramolecular disulfide bond between the cysteine residues at positions 9 and 13 (Cys9-Cys13). smartox-biotech.comontosight.ai This bond creates a rigid loop in the peptide's structure, which is critical for its biological activity. nih.govnih.gov Studies using synthetic analogs have demonstrated that replacing the two half-cystine residues with alanine (B10760859), thereby preventing the formation of the disulfide bond, results in a nontoxic peptide. nih.gov This finding unequivocally establishes the necessity of the disulfide bridge for Waglerin-1's bioactivity. The rigid loop, flanked by flexible N- and C-terminal "tails," is thought to be essential for the correct presentation of the peptide to its receptor target. nih.govkvinzo.com The disulfide bond not only stabilizes the peptide's conformation but also appears to be a prerequisite for its potent antagonistic effect on the nAChR. nih.gov

Identification of Key Residues Governing Binding Affinity and Species Selectivity.researchgate.net

Intensive research, including site-directed mutagenesis studies, has successfully identified specific amino acid residues in both Waglerin-1 and the nAChR that are critical for their interaction. The species-specific affinity of Waglerin-1 has been traced to non-conserved residues at the nAChR binding site. nih.gov

For instance, the difference in affinity between mouse and rat nAChRs is largely mediated by residues at positions 59 and 115 of the ε-subunit. nih.gov In the more sensitive mouse receptor, these positions are occupied by aspartic acid (Asp59) and tyrosine (Tyr115), whereas in the less sensitive rat receptor, they are glutamic acid (Glu59) and serine (Ser115). nih.gov Swapping these residues between the two species effectively converts the affinity profile of one to the other. nih.gov Similarly, the lower affinity of the human nAChR for Waglerin-1 is influenced by residues in both the α and ε subunits. nih.gov

Within the Waglerin-1 peptide itself, certain residues are more influential than others. It is believed that the basicity of the peptide, owing to its high content of basic amino acids, plays a significant role in its activity. nih.gov Synthetic analog studies, where basic amino acid residues were systematically replaced with alanine, revealed that His10, located in spatial proximity to the disulfide loop, is particularly crucial. nih.gov The replacement of His10 with alanine resulted in a complete loss of toxicity, suggesting that the active site of the toxin resides near the disulfide loop. nih.gov In contrast, substitutions of basic amino acids in the central or C-terminal parts of the molecule had a much less dramatic effect on toxicity. researchgate.net

SpeciesnAChR SubunitResidue PositionAmino Acid (High Affinity)Amino Acid (Low Affinity)
Mouse vs. Ratε59Aspartic Acid (Asp)Glutamic Acid (Glu)
Mouse vs. Ratε115Tyrosine (Tyr)Serine (Ser)
Mouse vs. Humanα187Tryptophan (Trp)Serine (Ser)
Mouse vs. Humanα189Phenylalanine (Phe)Threonine (Thr)

Computational Approaches in Ligand-Receptor Interaction Modeling

Computational methods have become indispensable tools for investigating the intricate interactions between ligands like Waglerin-1 and their receptors at a molecular level.

Molecular Docking Studies to Predict Binding Modes.researchgate.net

Molecular docking simulations have been employed to predict how Waglerin-1 binds to the nAChR. These computational studies, which are often guided by experimental data from mutagenesis and binding assays, help to visualize the potential binding poses of the peptide within the receptor's binding pocket. By comparing the binding of Waglerin-1 to different nAChR subtypes and species variants, researchers can gain insights into the structural basis of its selectivity. For example, docking studies can help to rationalize why certain amino acid substitutions in the receptor have such a profound impact on binding affinity. These models are crucial for generating hypotheses that can be tested experimentally, thereby accelerating our understanding of the ligand-receptor interaction. nih.gov

Structural Models of nAChR Binding Sites with Waglerin-1.researchgate.net

Building on the data from molecular docking and experimental studies, more comprehensive structural models of the nAChR binding sites complexed with Waglerin-1 have been developed. acs.orgnih.gov These models provide a three-dimensional representation of the interaction, highlighting the key contact points between the peptide and the receptor. For instance, models have been generated for the α-ε, α-γ, and α-δ binding sites, which help to explain the observed selectivity of Waglerin-1. acs.orgnih.gov These structural models are not static but are often refined using molecular dynamics simulations to capture the dynamic nature of the binding process. nih.gov The insights derived from these models are invaluable for understanding the molecular determinants of Waglerin-1's potent and selective activity.

Design and Synthesis of Waglerin-1 Derivatives for Research.smartox-biotech.comnih.govvulcanchem.com

The unique properties of Waglerin-1 have spurred the design and synthesis of various derivatives for research and other applications. smartox-biotech.comnih.govvulcanchem.com The fluorescently labeled Waglerin-1-FAM is a prime example, created to facilitate the visualization of nAChR distribution and to study binding dynamics. vulcanchem.com The synthesis of Waglerin-1 and its analogs is typically achieved through solid-phase peptide synthesis (SPPS). kvinzo.com

Fluorescent Tagging Strategies (e.g., FAM conjugation)

The functionalization of bioactive peptides with fluorescent reporters is a critical technique for visualizing and investigating their interactions with biological targets. In the case of Waglerin-1, a potent peptide antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR), fluorescent tagging enables the exploration of nAChR expression and function. mayflowerbio.com The most common fluorescent derivative of Waglerin-1 is this compound, which is conjugated with carboxyfluorescein (FAM).

FAM is a widely utilized green fluorescent dye for labeling peptides, proteins, and nucleotides. sb-peptide.comeurogentec.com Its popularity stems from its favorable spectral properties and the stability of the conjugates it forms. eurogentec.com Specifically, amine-reactive succinimidyl esters of carboxyfluorescein (FAM, SE) are employed to create carboxamide bonds with the peptide. eurogentec.com These bonds are significantly more resistant to hydrolysis compared to the isothiocyanate-based linkages formed by reagents like fluorescein-isothiocyanate (FITC), leading to more stable bioconjugates. eurogentec.comcpcscientific.com The conjugation process typically involves reacting the peptide with the FAM reagent under mild pH conditions (pH 7.5-8.5). sb-peptide.com The dye can be attached to the N-terminus, C-terminus, or specific amino acid side-chains within the peptide sequence. cpcscientific.comsb-peptide.com

The resulting fluorescent derivative, this compound, allows for direct visualization and quantification of its binding to nAChRs, making it an invaluable tool for studying receptor distribution in various tissues and developmental stages. mayflowerbio.comresearchgate.net While the addition of a fluorescent tag can sometimes alter the biological activity of a peptide, fluorescent derivatives of toxins like Waglerin-1 are designed to retain a high affinity for their target, enabling their use as specific molecular probes. researchgate.net

Table 1: Properties of 5-Carboxyfluorescein (B1664652) (5-FAM)

Property Value Source(s)
CAS Registry Number 92557-80-7 eurogentec.com
Molecular Formula C₂₅H₁₅NO₉ eurogentec.com
Molecular Mass 473.4 g/mol eurogentec.com
Excitation Wavelength (max) 492-495 nm sb-peptide.comeurogentec.com
Emission Wavelength (max) 517-518 nm sb-peptide.comeurogentec.com
Color Green eurogentec.com
Commonly Used For Labeling peptides, proteins, and nucleotides eurogentec.com

Development of Analogues for Modified Specificity or Potency

The development of synthetic analogues of Waglerin-1 has been crucial for understanding its structure-function relationships, identifying the key residues responsible for its biological activity, and creating variants with modified properties. nih.gov These studies involve systematically altering the amino acid sequence and observing the resulting effects on the peptide's toxicity and receptor binding affinity.

A critical structural feature of Waglerin-1 is its single intramolecular disulfide bond. nih.govdtic.mil Research has shown that this bond is essential for the peptide's bioactivity. A synthetic analogue where the two half-cystine residues were replaced with alanine was found to be nontoxic, confirming the importance of the cyclic structure conferred by the disulfide bridge. nih.gov Interestingly, the reduced, linear form of the peptide (with free cysteine residues) appeared to retain significant toxicity, suggesting it may be readily oxidized to the active, disulfide-bonded form in vivo. dtic.mil

Modifications to other specific residues have also yielded important insights. nih.gov The N-terminal region of the peptide is necessary for its function, as a proteolytic fragment containing only residues 6-22 was nontoxic. nih.gov Alterations at residue 5 have demonstrated that while this position is influential, a negative charge is not strictly required for activity. Substituting the native aspartic acid with glutamic acid resulted in a slight decrease in lethality, whereas replacing it with asparagine did not, indicating that the size and chemical properties of the side chain at this position can modulate the peptide's potency. nih.gov Furthermore, an analogue with a C-terminal carboxamide instead of a carboxyl group remained lethal, showing that a negative charge at the C-terminus is not essential for its toxic effects. nih.gov

These findings have not only elucidated the molecular basis for Waglerin-1's potent antagonism of nAChRs but also provided a framework for designing novel peptides with potentially altered specificity or enhanced stability. researchgate.net An example of a synthetic peptide mimic is SYN-AKE, which was developed for cosmetic applications based on the structure of Waglerin-1. nih.gov

Table 2: Summary of Waglerin-1 Analogue Modifications and Their Effects

Modification Resulting Effect on Bioactivity Source(s)
Replacement of half-cystines with Alanine Nontoxic nih.gov
Substitution of Aspartic Acid (Residue 5) with Glutamic Acid Slightly diminished lethality nih.gov
Substitution of Aspartic Acid (Residue 5) with Asparagine Remained lethal nih.gov
Removal of Residues 1-5 (Fragment 6-22) Nontoxic nih.gov
Conversion of C-terminus from carboxyl to carboxamide Remained lethal nih.gov
Formation of intermolecular disulfide dimer Nontoxic dtic.mil

Methodological Considerations in Waglerin 1 Fam Research

Peptide Synthesis and Purification Methodologies

The production of Waglerin-1 and its derivatives like Waglerin-1-FAM can be achieved through both synthetic and recombinant methods.

Recombinant Production in Escherichia coli

Waglerin-1 can be produced recombinantly in Escherichia coli. nzytech.comnzytech.com This method involves introducing the genetic sequence encoding Waglerin-1 into the bacteria, which then synthesize the peptide. nzytech.com Following expression, the peptide is purified from the bacterial lysate using a series of stringent purification protocols. nzytech.com This approach allows for the production of larger quantities of the peptide.

Solid-Phase Peptide Synthesis (SPPS)

Alternatively, Waglerin-1 can be chemically synthesized using solid-phase peptide synthesis (SPPS). lcms.cz This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin. lcms.cz Following the completion of the amino acid sequence, the peptide is cleaved from the resin. lcms.cz Crude synthetic peptides require purification, often using reversed-phase high-performance liquid chromatography (RP-HPLC). lcms.czdtic.mil The formation of the intramolecular disulfide bond in Waglerin-1 is a critical step that can occur spontaneously under specific pH conditions. dtic.mil

Purification

Regardless of the synthesis method, purification is essential to remove impurities and ensure a high-purity product. nzytech.comlcms.cz Reversed-phase chromatography is a standard and effective technique for peptide purification. sb-peptide.com The purity of the final Waglerin-1 product is often assessed to be greater than 90%. nzytech.com

Analytical Techniques for Peptide Characterization

To ensure the correct identity and purity of synthesized this compound, several analytical techniques are employed.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a common method used to assess the purity and estimate the molecular weight of proteins and peptides. nzytech.combio-rad.com In this technique, the sample is denatured and separated based on its size by migrating through a polyacrylamide gel under an electric field. bio-rad.comthermofisher.com For Waglerin-1, a purity of over 90% as determined by SDS-PAGE is often reported. nzytech.com

Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-ToF-MS)

For a more precise determination of molecular weight and to confirm the molecular integrity and oxidation state of the peptide, ESI-Q-ToF-MS is utilized. nzytech.com This powerful mass spectrometry technique ionizes the peptide and measures its mass-to-charge ratio with high accuracy, allowing for the verification of the correct amino acid sequence and the formation of the disulfide bond. nzytech.comresearchgate.net

Fluorescence Detection and Imaging Techniques

The fluorescein (B123965) (FAM) moiety of this compound allows for its detection and quantification using fluorescence-based methods.

Optimizing Excitation and Emission Parameters for FAM

FAM is a widely used fluorescent dye with a characteristic excitation and emission spectrum. wikipedia.orgaatbio.com To achieve optimal fluorescence detection, it is crucial to use the appropriate wavelengths for excitation and emission.

FluorophoreExcitation Maximum (λex)Emission Maximum (λem)
5(6)-Carboxyfluorescein (FAM)~492-495 nm~517-520 nm

Table 1: Excitation and emission maxima for 5(6)-Carboxyfluorescein (FAM). Data sourced from multiple references. wikipedia.orgaatbio.comaatbio.com

The peak excitation for FAM occurs around 492-495 nm, and the peak emission is observed at approximately 517-520 nm. wikipedia.orgaatbio.comaatbio.com Using these optimized parameters ensures the highest signal-to-noise ratio in fluorescence measurements.

Addressing Photobleaching and pH Sensitivity in Assays

A significant challenge in working with fluorescein-based dyes like FAM is their susceptibility to photobleaching and sensitivity to pH. atdbio.comnih.gov

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a decrease in fluorescence intensity over time. nih.govmdpi.com To mitigate this, it is important to minimize the exposure of the sample to intense light and to use low excitation intensities when possible. mdpi.com

pH Sensitivity of FAM fluorescence is another critical consideration. The fluorescence intensity of FAM is highly dependent on the pH of the surrounding environment, with fluorescence decreasing in acidic conditions. atdbio.comnih.govwikipedia.org Fluorescein has a pKa of about 6.4, meaning its absorption and emission properties change significantly in the pH range of 5 to 9. wikipedia.org Therefore, it is essential to maintain a stable and appropriate pH in experimental buffers to ensure consistent and reliable fluorescence measurements.

Electrophysiological Methods for Receptor Functional Analysis

To investigate the functional effects of this compound on its target receptors, primarily nAChRs, electrophysiological techniques are indispensable.

Whole-Cell Patch Clamp

The whole-cell patch-clamp technique is a powerful method for studying the electrical properties of ion channels in the cell membrane. uq.edu.auresearchgate.net This technique allows researchers to record the currents flowing through ion channels in response to the application of ligands like acetylcholine (B1216132) (ACh) and the blocking effects of antagonists like Waglerin-1. uq.edu.aunih.govresearchgate.net By applying Waglerin-1 to cells expressing nAChRs and measuring the resulting changes in ion currents, researchers can determine the peptide's inhibitory activity and its mechanism of action. nih.govnih.gov For instance, studies have used this method to show that Waglerin-1 selectively blocks the epsilon subunit-containing muscle nAChR and can also modulate GABA-A receptors. smartox-biotech.comuniprot.org

Radio-Ligand Binding Assays for Affinity Determination

Radio-ligand binding assays are considered the gold standard for quantifying the binding affinity of a ligand to its receptor. giffordbioscience.com These assays are crucial for determining the dissociation constant (Kd) or the inhibition constant (Ki) of Waglerin-1 for different nAChR subtypes. nih.govnih.govacs.org

There are three main types of radioligand binding assays:

Saturation Binding Assays: These experiments use increasing concentrations of a radiolabeled ligand to determine the receptor density (Bmax) and the radioligand's affinity (Kd). giffordbioscience.comnih.gov

Competition Binding Assays: In these assays, a fixed concentration of a radiolabeled ligand competes with varying concentrations of an unlabeled compound (like Waglerin-1) for binding to the receptor. giffordbioscience.comnih.gov This allows for the determination of the unlabeled compound's affinity (Ki). giffordbioscience.com

Kinetic Binding Assays: These assays measure the rates of association and dissociation of a radioligand to and from the receptor, providing further insights into the binding interaction. giffordbioscience.comnih.gov

Through these assays, it has been demonstrated that Waglerin-1 exhibits a significantly higher affinity for the mouse muscle nAChR containing the ε-subunit compared to other subtypes and receptors from different species. nih.govcapes.gov.br

Site-Directed Mutagenesis for Structure-Function Elucidation

Site-directed mutagenesis has been a pivotal technique in dissecting the molecular interactions between Waglerin-1 and its primary target, the nicotinic acetylcholine receptor (nAChR). core.ac.uknih.gov This method allows researchers to systematically substitute specific amino acids in either the peptide or the receptor, thereby identifying critical residues that govern binding affinity, selectivity, and biological activity. core.ac.uknih.gov

Elucidating the Role of nAChR Subunits

A significant portion of Waglerin-1 research has focused on understanding its remarkable species selectivity and its preferential binding to specific nAChR subunit interfaces. Waglerin-1 is a competitive antagonist of the muscle nAChR. nih.govsmartox-biotech.com Studies have revealed that Waglerin-1 binds with exceptionally high affinity to the α-ε subunit interface of the mouse nAChR, showing a 2100-fold tighter bond compared to the α-δ binding site interface within the same species. nih.govcapes.gov.br Furthermore, its affinity for the mouse α-ε interface is approximately 100 times greater than for the corresponding interface in rat or human nAChRs. nih.govsmartox-biotech.comcapes.gov.br

Site-directed mutagenesis of the nAChR subunits has been instrumental in pinpointing the specific amino acid residues responsible for these differences. By creating chimeric and point-mutated receptor subunits, researchers have identified key determinants of Waglerin-1's potency and selectivity. nih.govnih.gov

For instance, the species-specific difference in affinity between mouse and rat nAChRs was traced to residues at positions 59 and 115 of the ε subunit. nih.govcapes.gov.br In the high-affinity mouse ε subunit, these positions are occupied by Aspartic acid (Asp) and Tyrosine (Tyr), respectively. In the lower-affinity rat ε subunit, they are Glutamic acid (Glu) and Serine (Ser). nih.govcapes.gov.br Mutating these two residues in the rat subunit to their mouse counterparts converted the Waglerin-1 affinity to that of the mouse receptor, and vice versa. nih.govcapes.gov.br

Further mutational studies have provided insights into the nature of these interactions. At position 59, both steric and electrostatic factors contribute to Waglerin-1 affinity. nih.govcapes.gov.br At position 115, both aromatic and polar characteristics of the amino acid are important for binding. nih.govcapes.gov.br

The lower affinity of Waglerin-1 for the human nAChR is mediated by residues in both the α and ε subunits. nih.govcapes.gov.br In the human receptor, polar residues Serine-187 and Threonine-189 in the α subunit result in low affinity, whereas the aromatic residues Tryptophan-187 and Phenylalanine-189 in the mouse α subunit confer high affinity. nih.gov

The table below summarizes key findings from site-directed mutagenesis studies on the nAChR and their effect on Waglerin-1 binding.

Receptor Subunit & SpeciesOriginal Residue(s)Mutant Residue(s)Effect on Waglerin-1 AffinityReference
Rat ε-subunitGlu59, Ser115Asp59, Tyr115Converted to high (mouse-like) affinity nih.gov
Mouse ε-subunitAsp59, Tyr115Glu59, Ser115Converted to low (rat-like) affinity nih.gov
Human α-subunitSer187, Thr189Trp187, Phe189Conferred high (mouse-like) affinity nih.gov
Mouse α-subunitTrp187, Phe189Ser187, Thr189Conferred low (human-like) affinity nih.gov

Research has also used mutagenesis to understand Waglerin-1's preference for the α-ε site over the α-γ and α-δ sites. nih.gov Key residues in the ε subunit, including Lys-34, Gly-57, Asp-59, Tyr-111, Tyr-115, and Asp-173, were found to be responsible for the 3700-fold higher affinity for the α-ε site compared to the α-γ site. nih.gov Similarly, residues Lys-34, Gly-57, Asp-59, and Asp-173 were identified as the primary determinants for the high affinity to the α-ε site relative to the α-δ site. nih.gov

Investigating the Structure-Function of Waglerin-1 Peptide

Site-directed mutagenesis has also been applied to the Waglerin-1 peptide itself to determine which of its amino acids are essential for its toxic activity. These studies involve synthesizing Waglerin-1 analogues with specific amino acid substitutions and then assessing their biological effects.

A critical structural feature of Waglerin-1 is its single intramolecular disulfide bond. nih.gov A synthetic analogue where the two half-cystine residues were replaced with alanine (B10760859) was found to be non-toxic, demonstrating that this disulfide bond is crucial for the peptide's bioactivity. nih.gov

Other substitutions have revealed more subtle effects on function. Replacing the Histidine at position 10 with either Glycine or Phenylalanine had significant effects on the formation of the disulfide bond and, consequently, the peptide's activity. smartox-biotech.com This suggests that even minor changes to single residues can profoundly impact the folding dynamics and function of the peptide. smartox-biotech.com

Further research has shown that the first five residues of the peptide are necessary for its bioactivity, as a fragment containing only residues 6-22 was non-toxic. nih.gov The negative charge at residue 5 (Aspartic acid) and at the C-terminus were found not to be essential for lethality, as analogues with substitutions at these positions remained lethal. nih.gov However, substituting the Aspartic acid at residue 5 with Glutamic acid did slightly reduce its lethality. nih.gov

The following table details specific mutations made to the Waglerin-1 peptide and their observed impact on its function.

Waglerin-1 Residue PositionOriginal Amino AcidSubstituted Amino AcidEffect on Bioactivity/FunctionReference
Cysteine residuesCysAlanineAbolished toxicity nih.gov
5Aspartic acidGlutamic acidSlightly diminished lethality nih.gov
5Aspartic acidAsparagineRemained lethal nih.gov
10HistidineGlycine or PhenylalanineAffected disulfide bond formation and activity smartox-biotech.com
C-terminusCarboxylCarboxamideRemained lethal nih.gov

These findings underscore the power of site-directed mutagenesis to unravel the complex structure-function relationships of Waglerin-1 and its receptor. The results show that non-conserved residues at the nAChR binding site, while not critical for acetylcholine activation, are key determinants of the potency of neuromuscular toxins like Waglerin-1. nih.govcapes.gov.br

Broader Research Implications and Future Directions

Waglerin-1-FAM as a Tool for Understanding nAChR Diversity and Function

This compound, a fluorescently labeled derivative of the snake venom peptide Waglerin-1, serves as a powerful tool for investigating the diversity and function of nicotinic acetylcholine (B1216132) receptors (nAChRs). smartox-biotech.comvulcanchem.com Waglerin-1 itself is a 22-amino acid peptide originally isolated from the venom of the Wagler's pit viper (Tropidolaemus wagleri). smartox-biotech.commayflowerbio.com This peptide exhibits a remarkable selectivity as a competitive antagonist for the adult muscle-type nAChR, specifically targeting the ε (epsilon) subunit. smartox-biotech.commayflowerbio.comnzytech.comnzytech.com This specificity allows researchers to distinguish between different nAChR subtypes. For instance, neonatal mice are resistant to the lethal effects of Waglerin-1 because their nAChRs contain the γ (gamma) subunit, which is later replaced by the ε subunit during development. smartox-biotech.com

The high affinity of Waglerin-1 for the α-ε subunit interface of the mouse nAChR is significantly greater—by over 2000-fold—than its affinity for the α-δ or α-γ binding sites. tandfonline.com This pronounced selectivity makes Waglerin-1 and its fluorescent counterpart, this compound, invaluable for studying the transition from fetal to adult nAChR subtypes during development. smartox-biotech.com By using this compound, scientists can visually track the expression and distribution of adult nAChR subtypes in tissues. smartox-biotech.comvulcanchem.com This has been instrumental in demonstrating the gradual replacement of fetal nAChRs with adult forms in mice during the first two weeks after birth. smartox-biotech.com

Furthermore, the species-specific binding properties of Waglerin-1 highlight the diversity of nAChRs across different animals. For example, Waglerin-1 binds with much higher affinity to mouse nAChRs than to those from rats or humans. smartox-biotech.comtandfonline.com This characteristic has enabled the identification of specific amino acid residues at the α and ε subunit interfaces that are responsible for this species selectivity. medchemexpress.com The unique properties of Waglerin-1 provide a valuable structural template for probing the intricacies of nAChR structure and function. tandfonline.comontosight.ai

Contributions to the Study of Ligand-Gated Ion Channels

This compound's utility extends beyond nAChRs to the broader study of ligand-gated ion channels (LGICs). LGICs are a large and diverse family of transmembrane proteins that are crucial for fast synaptic transmission. researchgate.net This superfamily includes receptors for neurotransmitters like acetylcholine, serotonin, GABA, and glycine. researchgate.netfrontiersin.org The specific and competitive antagonism of Waglerin-1 at the muscle nAChR provides a model for understanding ligand-receptor interactions within this channel family. nzytech.comtandfonline.com

Interestingly, research has shown that Waglerin-1's effects are not strictly limited to nAChRs. Studies have demonstrated that it can also modulate the function of ionotropic GABA receptors (GABA-A receptors), another major class of LGICs. smartox-biotech.commayflowerbio.comnzytech.comnzytech.comuniprot.org Depending on the specific neurons, Waglerin-1 can either potentiate or depress the current induced by GABA. smartox-biotech.commayflowerbio.comuniprot.org For example, in neurons from the nucleus accumbens of neonatal rats, Waglerin-1 was found to depress the GABA-induced current. smartox-biotech.comnih.gov This dual activity on different types of LGICs makes Waglerin-1 a unique probe for exploring the pharmacological and structural distinctions between these receptor families. The study of how a single peptide can interact with both excitatory (nAChR) and inhibitory (GABA-A) channels offers insights into the evolution and structural determinants of ligand binding across the LGIC superfamily. tandfonline.com

The detailed characterization of Waglerin-1's binding sites and its effects on channel function contributes to a more comprehensive understanding of the allosteric mechanisms that govern the opening and closing of ligand-gated ion channels. plos.org

Potential for Biodiscovery of Novel Research Probes

The unique properties of Waglerin-1 highlight the vast potential of snake venoms as a source for discovering novel research probes. nzytech.comnih.gov Snake venoms are complex mixtures of bioactive proteins and peptides that have been refined over millions of years of evolution to target specific physiological systems in prey animals. nih.govjetir.org Waglerin-1 is a prime example of a molecule from a viperid snake that, unusually, targets nAChRs, a characteristic more commonly associated with elapid snake venoms. tandfonline.com This discovery opened up new avenues for finding nAChR-targeting toxins in previously overlooked venom sources. tandfonline.com

The process of fluorescently labeling peptides like Waglerin-1 to create tools such as this compound is a key strategy in biodiscovery. This modification allows for the visualization of receptor distribution and the study of binding dynamics in living cells and tissues. vulcanchem.comsb-peptide.com The development of such fluorescent probes represents a significant advancement in research methodology, enabling more precise and high-resolution studies of receptor trafficking and organization at the synapse. vulcanchem.com

The exploration of venom components continues to yield new molecules with unique specificities for different receptor subtypes. nih.gov The functional diversity of these peptides, often arising from subtle variations in their amino acid sequences, provides a rich library of potential research tools. nih.govjetir.org By isolating, characterizing, and modifying these natural peptides, scientists can develop a sophisticated toolkit for dissecting the complex pharmacology of receptors and ion channels. nih.gov

Future Avenues in Receptor Pharmacology and Neurobiology Research

The study of this compound and its parent compound opens up several promising avenues for future research in receptor pharmacology and neurobiology. The distinct selectivity of Waglerin-1 for the ε-subunit-containing nAChR makes it a valuable tool for further elucidating the physiological roles of adult versus fetal nAChR subtypes in both normal development and pathological conditions. smartox-biotech.commayflowerbio.comnzytech.comnzytech.com Its ability to also modulate GABA-A receptors suggests a potential for developing new pharmacological agents that can target multiple receptor systems, which could be relevant for complex neurological disorders. smartox-biotech.commayflowerbio.comuniprot.org

Future research could focus on engineering Waglerin-1 analogues with even greater selectivity or with novel properties, such as irreversible binding or photo-activated antagonism. These engineered peptides could provide more precise control in experimental settings, allowing for a deeper understanding of the roles of specific nAChR subtypes in processes like learning, memory, and nicotine (B1678760) addiction. ontosight.ai Furthermore, the structural information gleaned from how Waglerin-1 interacts with its receptor targets can guide the design of small-molecule drugs that mimic its effects. tandfonline.com

The continued investigation into the venom of Tropidolaemus wagleri and related viper species is likely to uncover additional novel peptides that could serve as research probes for nAChRs and other receptors. tandfonline.com This exploration, combined with advancements in peptide synthesis and modification, will undoubtedly expand the molecular toolkit available to neurobiologists and pharmacologists for unraveling the complexities of the nervous system. nzytech.complos.org

Advancements in Fluorescent Peptide Technology for Biological Research

The creation of this compound exemplifies the broader advancements in fluorescent peptide technology and its impact on biological research. Fluorescently labeled peptides are indispensable tools for a wide range of applications, including protein binding studies, enzyme activity assays, and cellular imaging. jpt.com The ability to attach a fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC) or 5-carboxyfluorescein (B1664652) (5-FAM), to a peptide with high specificity allows researchers to visualize and track biological processes with high precision. sb-peptide.comjpt.com

Modern peptide synthesis techniques allow for the precise incorporation of fluorescent labels at specific locations within a peptide's sequence, such as the N-terminus or on the side chain of an amino acid like lysine. jpt.com This is crucial, as the position of the label can affect the peptide's biological activity. smartox-biotech.com The development of a wide array of fluorescent dyes with different excitation and emission spectra has further expanded the capabilities of this technology, enabling multicolor imaging experiments to study the interactions of multiple molecules simultaneously. sb-peptide.com

Fluorescent peptides are used to study protein localization, receptor trafficking, and for high-throughput screening of potential drug candidates. sb-peptide.comjpt.com The technology behind creating probes like this compound, which combines the high receptor affinity and selectivity of a natural toxin with the visibility of a fluorescent marker, provides a powerful approach for studying dynamic cellular events in real-time. qyaobio.combio-rad-antibodies.com As imaging technologies continue to improve in resolution and sensitivity, the use of advanced fluorescent peptide probes will be central to making new discoveries in cell biology and neuroscience.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for characterizing the purity and stability of Waglerin-1-FAM in vitro?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV-Vis or fluorescence detection to assess purity. Stability studies should include temperature-controlled environments (e.g., 4°C vs. room temperature) and buffer systems (e.g., PBS or Tris-HCl) to monitor degradation kinetics. Validate results with mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for structural integrity .

Q. How can researchers detect this compound in vivo without interference from endogenous fluorophores?

  • Methodological Answer : Employ spectral unmasking techniques using confocal microscopy with narrowband filters specific to this compound’s excitation/emission wavelengths. Pair with control experiments using knockout models or competitive binding assays to isolate signals. Cross-validate with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantitative accuracy .

Q. What buffer conditions optimize this compound’s binding affinity to target receptors in electrophysiological assays?

  • Methodological Answer : Test ionic strength (e.g., 100–150 mM NaCl) and pH (6.5–7.5) gradients in artificial cerebrospinal fluid (aCSF) or physiological saline. Use surface plasmon resonance (SPR) or patch-clamp recordings to measure binding kinetics. Include negative controls with scrambled peptides to account for nonspecific interactions .

Advanced Research Questions

Q. How should researchers address discrepancies in reported EC₅₀ values for this compound across different cell lines?

  • Methodological Answer : Standardize experimental variables such as cell passage number, receptor density, and assay temperature. Perform meta-analysis of existing data to identify confounding factors (e.g., batch-to-batch peptide variability). Use isogenic cell lines to isolate receptor-specific effects and apply statistical tools like ANOVA to quantify variability sources .

Q. What strategies improve the temporal resolution of this compound in dynamic neuronal imaging studies?

  • Methodological Answer : Combine fast-frame-rate microscopy (e.g., 100+ fps) with quantum dot-conjugated secondary probes to enhance signal-to-noise ratios. Calibrate imaging parameters using time-lapse controls and apply deconvolution algorithms to correct for photobleaching. Validate with electrophysiological recordings to correlate fluorescence changes with action potentials .

Q. How can researchers differentiate between nonspecific membrane interactions and target-specific binding of this compound?

  • Methodological Answer : Use lipid bilayer models (e.g., supported lipid bilayers with controlled phospholipid composition) to simulate membrane interactions. Pair with mutagenesis studies on target receptors to identify critical binding residues. Quantify nonspecific binding via fluorescence correlation spectroscopy (FCS) in receptor-free systems .

Q. What analytical frameworks are suitable for reconciling contradictory data on this compound’s cytotoxicity thresholds?

  • Methodological Answer : Apply dose-response modeling (e.g., Hill equation) with Bayesian statistics to account for inter-study variability. Cross-reference cytotoxicity assays (MTT, LDH release) with transcriptomic data to identify apoptotic pathways. Use standardized reference compounds (e.g., staurosporine) to normalize assay sensitivity .

Methodological Best Practices

  • Data Reprodubility : Document experimental conditions in line with guidelines for synthetic compounds (e.g., solvent purity, storage temperatures, and batch numbers) to enable replication .
  • Conflict Resolution : Use open-source data repositories to share raw datasets, including fluorescence intensity values and electrophysiological traces, facilitating meta-analyses .
  • Ethical Compliance : Adhere to institutional protocols for hazardous material handling, especially when working with neurotoxic peptides like this compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.